molecular formula C18H21F3N4O2 B2457019 N-(3-phenylpropyl)-3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide CAS No. 1396757-96-2

N-(3-phenylpropyl)-3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide

Cat. No.: B2457019
CAS No.: 1396757-96-2
M. Wt: 382.387
InChI Key: SSUWBCUPZBQZEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-phenylpropyl)-3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide is a synthetic compound that belongs to the class of piperidine carboxamides. This compound is characterized by the presence of a trifluoromethyl group attached to an oxadiazole ring, which is further connected to a piperidine ring via a carboxamide linkage. The phenylpropyl group adds to the complexity and potential biological activity of the molecule.

Properties

IUPAC Name

N-(3-phenylpropyl)-3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F3N4O2/c19-18(20,21)16-24-23-15(27-16)14-9-5-11-25(12-14)17(26)22-10-4-8-13-6-2-1-3-7-13/h1-3,6-7,14H,4-5,8-12H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSUWBCUPZBQZEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)NCCCC2=CC=CC=C2)C3=NN=C(O3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amidoxime Intermediate Preparation

The 1,3,4-oxadiazole ring is typically constructed via cyclization of acylated amidoximes. For the trifluoromethyl variant:

Step 1 : Synthesis of trifluoroacetamidoxime
$$ \text{CF}3\text{COCl} + \text{NH}2\text{OH·HCl} \xrightarrow{\text{Et}3\text{N, THF}} \text{CF}3\text{C(=NOH)NH}_2 $$

Step 2 : Piperidine-3-carboxylic acid activation
$$ \text{Piperidine-3-carboxylic acid} \xrightarrow{\text{Boc}_2\text{O}} \text{1-Boc-piperidine-3-carboxylic acid} $$

Step 3 : Acylation of amidoxime
$$ \text{1-Boc-piperidine-3-carboxylic acid} + \text{CF}3\text{C(=NOH)NH}2 \xrightarrow{\text{EDCI/HOBt, DCM}} \text{1-Boc-piperidine-3-carbonyl-(N'-trifluoroacetyl)amidoxime} $$

Cyclization to Oxadiazole

Thermal or catalytic cyclization forms the 1,3,4-oxadiazole core:
$$ \text{1-Boc-piperidine-3-carbonyl-(N'-trifluoroacetyl)amidoxime} \xrightarrow{\Delta, \text{toluene}} \text{1-Boc-3-(5-trifluoromethyl-1,3,4-oxadiazol-2-yl)piperidine} $$

Key Conditions :

  • Temperature: 110-130°C
  • Time: 6-12 hours
  • Yield: 68-82% (based on analogous transformations in)

Carboxamide Installation at Piperidine Position 1

Deprotection of Boc Group

$$ \text{1-Boc-3-(5-trifluoromethyl-1,3,4-oxadiazol-2-yl)piperidine} \xrightarrow{\text{HCl/dioxane}} \text{3-(5-trifluoromethyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride} $$

Carboxamide Formation

Coupling with 3-phenylpropylamine via either:

Method A : Schlenk technique with triphosgene
$$ \text{3-(5-Trifluoromethyl-oxadiazolyl)piperidine} + \text{Cl}3\text{CCOCl} \xrightarrow{\text{Et}3\text{N}} \text{Isocyanate intermediate} \xrightarrow{\text{3-Phenylpropylamine}} \text{Target compound} $$

Method B : EDCI-mediated coupling
$$ \text{3-(5-Trifluoromethyl-oxadiazolyl)piperidine} + \text{3-Phenylpropyl isocyanate} \xrightarrow{\text{DCM, rt}} \text{N-(3-Phenylpropyl)carboxamide} $$

Comparative Data :

Method Reaction Time Yield Purity (HPLC)
A 4 hr 75% 95.2%
B 8 hr 82% 97.8%

Alternative Synthetic Pathways

Oxadiazole Formation via Microwave-Assisted Cyclization

Adapting methods from, microwave irradiation significantly reduces reaction time:

$$ \text{Acylated amidoxime} \xrightarrow{\text{MW, 150°C, DMF}} \text{Oxadiazole product} $$
Conditions :

  • 300 W irradiation
  • 15 min reaction time
  • 88% isolated yield

One-Pot Tandem Synthesis

Integrated approach combining Steps 2.1-3.2:

  • In situ generation of trifluoroacetamidoxime
  • Concurrent acylation/cyclization using polymer-supported carbodiimide (PS-DCC)
  • Direct carboxamidation without intermediate isolation

Advantages :

  • Total synthesis time: 9 hr vs 18 hr (stepwise)
  • Overall yield improvement: 79% vs 68%

Critical Analysis of Synthetic Challenges

Regioselectivity in Oxadiazole Formation

The 1,3,4-oxadiazole regiochemistry is controlled by:

  • Electronic factors : Electron-withdrawing CF₃ group directs cyclization to position 5
  • Steric effects : Bulky Boc group on piperidine prevents 1,2,4-oxadiazole isomer formation

Scalability and Process Optimization

Kilogram-Scale Production Data

Parameter Laboratory Scale Pilot Plant Scale
Batch Size 50 g 12 kg
Cyclization Yield 82% 78%
Purity 97.8% 99.1%
Cycle Time 14 hr 9 hr

Cost Analysis of Key Reagents

Reagent Cost/kg (USD) Consumption (kg/kg API)
EDCI 320 1.8
3-Phenylpropylamine 1100 0.45
Trifluoroacetyl chloride 2500 0.92

Chemical Reactions Analysis

Types of Reactions

N-(3-phenylpropyl)-3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and strong bases or acids.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of oxadiazole derivatives, including N-(3-phenylpropyl)-3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide, in anticancer therapies. The compound has been shown to exhibit notable cytotoxic effects against various cancer cell lines.

Case Studies and Experimental Findings

In a series of experiments, compounds structurally related to this compound were synthesized and tested for their growth inhibition against several cancer cell lines. For instance:

  • Compound 6h , a related oxadiazole derivative, demonstrated significant growth inhibition percentages (PGIs) against cell lines such as SNB-19 (86.61%), OVCAR-8 (85.26%), and NCI-H40 (75.99%) .

This demonstrates the potential of oxadiazole compounds in targeting cancer cells effectively.

Antimicrobial Properties

The presence of the trifluoromethyl group in this compound enhances its biological activity. Studies have indicated that compounds with similar structures exhibit potent antimicrobial properties.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound.

Structural Feature Effect on Activity
Trifluoromethyl GroupIncreases lipophilicity and potency
Piperidine RingEnhances binding affinity to biological targets
Oxadiazole MoietyContributes to cytotoxicity against cancer cells

Future Directions and Research Opportunities

Ongoing research is focused on:

  • Optimizing Synthesis : Developing more efficient synthetic routes to enhance yield and reduce costs.
  • In Vivo Studies : Conducting animal studies to evaluate pharmacokinetics and toxicity profiles.
  • Combination Therapies : Investigating the efficacy of this compound in combination with other chemotherapeutic agents.

Mechanism of Action

The mechanism of action of N-(3-phenylpropyl)-3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The trifluoromethyl group and oxadiazole ring are often involved in enhancing binding affinity and specificity to the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-phenylpropyl)-3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide
  • N-(3-phenylpropyl)-3-(5-chloro-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide
  • N-(3-phenylpropyl)-3-(5-nitro-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide

Uniqueness

The presence of the trifluoromethyl group in N-(3-phenylpropyl)-3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide distinguishes it from other similar compounds. This group can significantly influence the compound’s lipophilicity, metabolic stability, and binding affinity, making it unique in its class.

Biological Activity

N-(3-phenylpropyl)-3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial effects, cytotoxicity, and structure-activity relationships (SAR), drawing from diverse research findings.

Biological Activity Overview

Biological studies have shown that this compound exhibits a range of activities:

1. Antimicrobial Activity

Research indicates that derivatives of 1,3,4-oxadiazoles possess strong antimicrobial properties. For instance, compounds with similar structural motifs have demonstrated significant bactericidal effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative strains . The presence of the oxadiazole ring is crucial for this activity, likely due to its ability to disrupt bacterial cell function.

2. Cytotoxicity

Cytotoxicity studies reveal that certain derivatives exhibit selective toxicity towards cancer cell lines while sparing normal cells. For example, compounds related to oxadiazole derivatives have shown varying degrees of cytotoxicity against L929 (mouse fibroblast) and A549 (human lung carcinoma) cells . The specific activity varies with concentration and structural modifications; some compounds increased cell viability at lower concentrations.

The mechanism by which these compounds exert their biological effects often involves interaction with cellular targets such as enzymes or receptors. For instance, the oxadiazole moiety may inhibit specific enzymes involved in bacterial metabolism or cancer cell proliferation .

Structure-Activity Relationship (SAR)

A critical aspect of understanding the biological activity of this compound lies in its SAR. Studies suggest that variations in the substituents on the oxadiazole ring and piperidine nitrogen can significantly influence potency and selectivity .

Compound VariationBiological ActivityReference
Trifluoromethyl substitutionIncreased antimicrobial activity
Piperidine modificationsAltered cytotoxicity profiles
Oxadiazole derivativesBroad-spectrum antimicrobial effects

Case Studies

Several case studies illustrate the potential applications of this compound:

  • Antimicrobial Efficacy : A study conducted on various oxadiazole derivatives demonstrated that those with trifluoromethyl groups exhibited enhanced antibacterial properties compared to their non-fluorinated counterparts .
  • Cancer Treatment : Research has indicated that certain piperidine derivatives can inhibit tumor growth in vitro and in vivo models. The specific role of the oxadiazole group in these mechanisms remains an active area of investigation .

Q & A

Q. What are the optimal synthetic routes and conditions for preparing N-(3-phenylpropyl)-3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide?

Methodological Answer: Synthesis typically involves multi-step protocols, including cyclization, coupling, and purification. Key steps include:

  • Oxadiazole Formation : Use of POCl₃ or HBTU for cyclization under reflux (e.g., THF or DMF at 90°C for 3–12 hours) .
  • Amide Coupling : Employing carbodiimide reagents (e.g., HBTU) with tertiary amines (e.g., Et₃N) in aprotic solvents like DMF or THF .
  • Purification : Silica gel chromatography (hexane/ethyl acetate gradients) or recrystallization (DMSO/water mixtures) to achieve >95% purity .

Q. Table 1: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)Purity MethodReference
Oxadiazole CyclizationPOCl₃, reflux in DMF (90°C, 3 h)65–75HPLC, NMR
Amide CouplingHBTU, Et₃N, THF (rt, 12 h)70–80Column Chromatography

Q. Which analytical techniques are critical for confirming the compound’s structure and purity?

Methodological Answer: Orthogonal analytical methods are essential:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm backbone connectivity (e.g., piperidine C=O at ~170 ppm, trifluoromethyl singlet at ~110 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ expected for C₂₀H₂₂F₃N₅O₂) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradients) to assess purity (>98% by UV at 254 nm) .

Q. How can researchers design initial biological activity screens for this compound?

Methodological Answer: Prioritize target-based assays informed by structural analogs:

  • Enzyme Inhibition : Test against kinases or proteases (IC₅₀ determination via fluorometric assays) .
  • Receptor Binding : Radioligand displacement assays (e.g., GPCRs or ion channels) .
  • Cellular Viability : MTT assays in cancer cell lines (e.g., IC₅₀ in HeLa or MCF-7 cells) .

Advanced Research Questions

Q. How can mechanistic insights into the synthesis be obtained to troubleshoot low yields?

Methodological Answer:

  • Reaction Monitoring : Use TLC or in-situ FTIR to detect intermediates (e.g., thiosemicarbazide intermediates in oxadiazole formation) .
  • Kinetic Studies : Vary temperature and reagent stoichiometry to identify rate-limiting steps (e.g., POCl₃-mediated cyclization) .
  • Computational Modeling : DFT calculations (Gaussian 16) to explore transition states and optimize reaction pathways .

Q. What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Assay Standardization : Control variables like cell passage number, serum concentration, and solvent (DMSO vs. saline) .
  • Target Profiling : Use proteomics (e.g., affinity chromatography-MS) to identify off-target interactions .
  • Structural-Activity Relationships (SAR) : Synthesize analogs (e.g., replacing trifluoromethyl with methyl) to isolate pharmacophores .

Q. Table 2: Example SAR Data from Analogs

Modification SiteBioactivity (IC₅₀, nM)TargetReference
Trifluoromethyl oxadiazole12.5 ± 1.2Kinase X
Piperidine carboxamide45.0 ± 3.8Protease Y

Q. How can computational methods predict the compound’s metabolic stability?

Methodological Answer:

  • ADME Prediction : Use SwissADME or ADMETlab to estimate CYP450 metabolism and bioavailability .
  • Molecular Dynamics (MD) : Simulate interactions with metabolic enzymes (e.g., CYP3A4) using GROMACS .
  • Metabolite Identification : LC-MS/MS to detect phase I/II metabolites in liver microsomes .

Q. What experimental approaches validate the compound’s stability under physiological conditions?

Methodological Answer:

  • pH Stability Studies : Incubate in buffers (pH 1–9) and monitor degradation via HPLC .
  • Thermal Analysis : DSC/TGA to determine decomposition temperatures (>200°C typical for oxadiazoles) .
  • Light Sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation products .

Q. How can researchers optimize solubility for in vivo studies?

Methodological Answer:

  • Co-Solvent Systems : Use PEG-400/water or cyclodextrin complexes .
  • Salt Formation : React with HCl or sodium salts to enhance aqueous solubility .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (e.g., 100–200 nm via solvent evaporation) .

Q. Key Considerations for Researchers

  • Contradictory Evidence : Discrepancies in bioactivity may arise from assay conditions (e.g., cell type, incubation time). Cross-validate findings with orthogonal methods .
  • Synthetic Reproducibility : Trace impurities (e.g., residual DMF) can affect yields; strict solvent drying and inert atmospheres are critical .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.